molecular formula C10H13ClO B13575314 2-(3-Chlorophenyl)-2-methylpropan-1-ol CAS No. 93748-31-3

2-(3-Chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B13575314
CAS No.: 93748-31-3
M. Wt: 184.66 g/mol
InChI Key: MAPZIQZDTJLXRU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-methylpropan-1-ol is a versatile chemical building block exclusively for research applications in pharmaceutical and agrochemical development . This compound, specified as a colorless to pale yellow oil with a typical purity of 95% , serves as a key synthetic intermediate due to its bifunctional structure. The presence of both a hydroxyl group and a chlorophenyl ring on a tertiary carbon center allows for further functionalization through reactions such as esterification and etherification, or participation in metal-catalyzed cross-coupling reactions . This makes it a valuable precursor for constructing more complex molecules that are active ingredients in crop protection agents and potential pharmaceutical candidates . The compound should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93748-31-3

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13ClO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3

InChI Key

MAPZIQZDTJLXRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=CC=C1)Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 3 Chlorophenyl 2 Methylpropan 1 Ol

Detailed Reaction Pathway Elucidation for Synthetic Transformations

A plausible synthetic transformation could involve the dehydration of the alcohol to form an alkene. The general steps for such a pathway would be:

Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the lone pair of electrons on the oxygen atom will attack a proton, forming a good leaving group, water.

Formation of a Carbocation: The protonated hydroxyl group (water) departs from the molecule, leading to the formation of a tertiary carbocation. This is the rate-determining step of the reaction. The stability of this tertiary carbocation is enhanced by hyperconjugation and the inductive effects of the methyl groups.

Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid) will abstract a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding an alkene product.

Another potential transformation is a substitution reaction where the hydroxyl group is replaced by a different nucleophile, also proceeding through the stable tertiary carbocation intermediate.

Kinetic Studies and Rate Law Determination

Specific kinetic studies and rate law determinations for reactions involving 2-(3-chlorophenyl)-2-methylpropan-1-ol have not been specifically reported. For reactions proceeding through an Sₙ1 or E1 mechanism, the rate law would be expected to be first order, depending only on the concentration of the substrate, this compound.

The rate law would be expressed as: Rate = k [this compound]

Here, 'k' represents the rate constant. The rate of the reaction is independent of the concentration of the nucleophile or base because the formation of the carbocation is the slow, rate-determining step.

Factors that would influence the rate constant 'k' include the temperature and the nature of the solvent.

Analysis of Transition States and Intermediate Species

The key intermediate species in many reactions of this compound is the tertiary carbocation formed after the departure of the leaving group (e.g., protonated hydroxyl group). This carbocation, 2-(3-chlorophenyl)-2-methylpropyl cation , is relatively stable due to the electron-donating effects of the two methyl groups and the phenyl ring.

The transition state for the rate-determining step (the formation of the carbocation) would involve the partial breaking of the carbon-oxygen bond. This transition state is high in energy and cannot be isolated. Its structure would show an elongated C-O bond and developing positive charge on the tertiary carbon.

A second, lower-energy transition state would occur during the attack of the nucleophile or the abstraction of a proton by a base to form the final product.

Influence of Solvent and Ligand Effects on Reactivity and Selectivity

The choice of solvent plays a crucial role in reactions that proceed via ionic intermediates. For Sₙ1 and E1 reactions of this compound, polar protic solvents such as water, ethanol, and acetic acid are generally preferred.

These solvents can stabilize the transition state and the carbocation intermediate through solvation, thereby increasing the reaction rate. The ability of the solvent to donate a hydrogen bond is particularly important for stabilizing the leaving group as it departs. The dielectric constant of the solvent is also a significant factor; higher dielectric constants generally lead to faster reaction rates for these types of mechanisms.

In the context of reactions catalyzed by transition metals, ligands would play a significant role in determining the reactivity and selectivity of the transformation. However, specific examples involving this compound are not well-documented.

Computational Support for Mechanistic Proposals

While specific computational studies on this compound are not found in the surveyed literature, computational chemistry provides powerful tools for supporting mechanistic proposals in similar systems. Methods like Density Functional Theory (DFT) could be employed to model the reaction pathways.

Such computational studies could provide valuable insights into:

Geometries and Energies of Reactants, Intermediates, Transition States, and Products: This allows for the construction of a detailed potential energy surface for the reaction.

Activation Energies: The calculated energy barrier for the rate-determining step can be correlated with the experimentally observed reaction rate.

Charge Distribution: Analysis of the charge distribution in the transition state and intermediate can confirm the development of the carbocation.

Solvent Effects: Computational models can incorporate the effects of different solvents to predict their influence on the reaction kinetics and thermodynamics.

For a related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations have been used to investigate its molecular structure, electronic properties, and chemical reactivity, demonstrating the utility of these methods.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3 Chlorophenyl 2 Methylpropan 1 Ol

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 2-(3-Chlorophenyl)-2-methylpropan-1-ol, HRMS would be used to measure the exact mass of the molecular ion, allowing for the confirmation of its molecular formula, C10H13ClO.

The analysis of the fragmentation pattern in the mass spectrum provides valuable information about the molecule's structure. Under electron ionization (EI), the molecule would likely undergo fragmentation through characteristic pathways for tertiary alcohols and aromatic compounds. A plausible fragmentation pathway involves the initial loss of a water molecule or a hydroxymethyl radical (•CH2OH), followed by further fragmentation of the resulting carbocation. The presence of chlorine's isotopic signature (35Cl and 37Cl in an approximate 3:1 ratio) would be evident in chlorine-containing fragments, aiding in their identification.

Table 1: Predicted HRMS Data and Plausible Fragments for this compound

Fragment Ion Formula Calculated Exact Mass (m/z) Plausible Origin
[C10H13³⁵ClO]+• 184.0655 Molecular Ion
[C10H13³⁷ClO]+• 186.0625 Molecular Ion (³⁷Cl Isotope)
[C9H10³⁵Cl]+ 153.0471 [M - CH₂OH]+
[C7H7]+ 91.0548 Tropylium ion from cleavage

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon skeleton and the spatial relationships between atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (spin-spin coupling). For this compound, one would expect distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the hydroxyl (OH) proton.

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum of the target compound would show distinct signals for the two methyl carbons (which are equivalent), the quaternary carbon, the methylene carbon, and the aromatic carbons.

Table 2: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₄,₅,₆-H) 7.20 - 7.40 Multiplet 4H
Methylene (-CH₂OH) ~3.60 Singlet 2H
Hydroxyl (-OH) Variable Singlet (broad) 1H

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-Cl) ~134
Aromatic (C-H) 125 - 130
Aromatic (Quaternary) ~145
Methylene (-CH₂OH) ~70
Quaternary (-C(CH₃)₂) ~40

Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would primarily show correlations among the coupled aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC maps protons directly to the carbons they are attached to. It would definitively link the proton signals for the methyl and methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.info For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic ring, and the carbon-chlorine (C-Cl) bond. A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration, characteristic of the alcohol group. docbrown.info C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would also be visible. uantwerpen.be

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Alcohol 3200 - 3600 (broad)
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Aliphatic 2850 - 3000
C=C Stretch Aromatic Ring 1450 - 1600
C-O Stretch Primary Alcohol 1000 - 1075

These techniques are also valuable for reaction monitoring, for example, by observing the disappearance of a reactant's characteristic peak or the appearance of a product's peak over time.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov This would unambiguously confirm the molecular connectivity and reveal the preferred conformation of the molecule in the crystal lattice. While the target molecule is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules.

Chromatographic Method Development for Purity Analysis and Quantitative Determination (e.g., GC, HPLC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. pensoft.netpensoft.net Separation would typically be achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netpensoft.net Detection could be performed using a UV detector, leveraging the aromatic ring's chromophore. This method can be validated for linearity, accuracy, and precision to allow for accurate purity assessment and quantification. researchgate.net

Gas Chromatography (GC): GC is another powerful technique for purity analysis, particularly for volatile compounds. The compound could be analyzed on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl polysiloxane phase). The sample would be vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection and quantification.

Table 5: Exemplary Chromatographic Conditions for Analysis

Technique Column Mobile Phase / Carrier Gas Detection
HPLC C18, 4.6 x 150 mm, 5 µm Acetonitrile:Water gradient UV at ~215 nm

| GC | DB-5 or equivalent, 30 m x 0.25 mm | Helium | FID or MS |

Theoretical and Computational Chemistry Studies of 2 3 Chlorophenyl 2 Methylpropan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the electron distribution and molecular orbital energies.

For 2-(3-chlorophenyl)-2-methylpropan-1-ol, these calculations would typically be performed using a basis set such as 6-311++G(2d,2p) to ensure a high level of accuracy. DFT methods, particularly with hybrid functionals like B3LYP, offer a balance between computational cost and accuracy for molecules of this size.

The primary outputs of these calculations are the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative chlorine and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, marking them as potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

Property Value (Illustrative)
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.1 D
Electron Affinity 1.2 eV

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.

Conformational Analysis and Energetic Landscapes

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and the energy barriers for interconversion between them.

This is typically achieved by performing a potential energy surface (PES) scan. uni-muenchen.deq-chem.com A relaxed PES scan involves systematically rotating specific dihedral angles (e.g., around the C-C and C-O bonds) while optimizing the rest of the molecular geometry at each step. uni-muenchen.deq-chem.com This process maps out the energetic landscape of the molecule.

For this compound, key dihedral angles to investigate would include the rotation of the chlorophenyl group relative to the propanol (B110389) backbone and the orientation of the hydroxyl group. The results of such an analysis would reveal the most stable conformers, which are those residing in the energy minima on the PES. The transition states for conformational changes correspond to the saddle points on this surface. Studies on similar molecules like benzyl (B1604629) alcohol have shown that the orientation of the hydroxyl group relative to the aromatic ring is a critical factor in determining conformational stability. rsc.org

Table 2: Relative Energies of Postulated Stable Conformers of this compound

Conformer Dihedral Angle (Cl-C-C-O) Relative Energy (kcal/mol)
A (Global Minimum) ~60° (gauche) 0.00
B ~180° (anti) 1.25

Note: This table presents hypothetical data to illustrate the expected results of a conformational analysis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) and spin-spin coupling constants. mdpi.com By calculating these parameters for the optimized geometry of this compound, a theoretical NMR spectrum can be generated. The calculated chemical shifts for ¹H and ¹³C nuclei would be referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: Theoretical IR spectra can be obtained by calculating the vibrational frequencies of the molecule. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule (stretches, bends, etc.). For instance, the characteristic O-H stretching frequency of the alcohol group and the C-Cl stretching frequency of the chlorophenyl group can be predicted. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the approximations inherent in the computational methods. longdom.org

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical)

Spectroscopic Parameter Predicted Value Experimental Value
¹H NMR (δ, -OH) 2.5 ppm 2.4 ppm
¹³C NMR (δ, C-OH) 75.2 ppm 74.8 ppm
IR (ν, O-H stretch) 3450 cm⁻¹ 3430 cm⁻¹

Note: Experimental values are hypothetical for the purpose of illustrating the validation process.

Modeling of Reaction Energetics and Transition State Geometries

Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms, energetics, and the structures of transient species like transition states.

A plausible synthetic route to this molecule is the Grignard reaction between 3-chlorobenzoyl chloride and methylmagnesium bromide, followed by hydrolysis. masterorganicchemistry.com Computational modeling can elucidate the mechanism of this reaction, including the geometry of the six-membered ring transition state typically involved in the addition of the Grignard reagent to the carbonyl group. wikipedia.orgorganic-chemistry.org

Another relevant reaction to model would be the acid-catalyzed dehydration of this compound. This reaction would proceed via a carbocation intermediate, and computational methods can be used to calculate the activation energies for the formation of this intermediate and the subsequent elimination to form an alkene. The geometry of the transition state for the rate-determining step can be located and characterized by frequency calculations (a single imaginary frequency). osti.gov

Table 4: Calculated Energetics for the Dehydration of this compound (Illustrative)

Parameter Energy (kcal/mol)
Enthalpy of Reaction (ΔH) -15.5
Activation Energy (Ea) 35.2

Note: The values presented are hypothetical and serve to exemplify the output of reaction modeling.

Structure-Property Relationship Investigations for Molecular Design (excluding biological/toxicological activity in humans)

By systematically modifying the structure of this compound in silico, it is possible to investigate structure-property relationships. This approach is valuable for the rational design of new molecules with tailored physicochemical properties for various material science applications.

Quantitative Structure-Property Relationship (QSPR) models can be developed by calculating a range of molecular descriptors for a series of related compounds. mdpi.com These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). These descriptors are then correlated with experimentally determined or computationally predicted properties such as solubility, boiling point, or refractive index.

For example, one could investigate how changing the position of the chlorine atom on the phenyl ring or replacing it with other substituents affects the molecule's polarity and, consequently, its solubility in different solvents. Similarly, modifications to the alkyl chain could be explored to tune properties like viscosity or thermal stability. These computational screenings can guide synthetic efforts by prioritizing molecules that are predicted to have the most desirable properties. mass-analytica.com

Table 5: List of Compound Names

Compound Name
This compound
Benzyl alcohol
3-Chlorobenzoyl chloride
Methylmagnesium bromide

Chemical Transformations and Derivatization of 2 3 Chlorophenyl 2 Methylpropan 1 Ol

Functionalization of the Hydroxyl Group (e.g., esterification, etherification, oxidation)

The primary alcohol functionality in 2-(3-chlorophenyl)-2-methylpropan-1-ol is a key site for chemical modification. Standard organic reactions can be employed to convert the hydroxyl group into other functional groups, thereby altering the molecule's physical and chemical properties.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides in the presence of an acid catalyst or a base. This reaction results in the formation of the corresponding esters. For instance, reaction with acetic anhydride (B1165640) would yield 2-(3-chlorophenyl)-2-methylpropyl acetate. The general scheme for esterification is as follows:

Reactants: this compound and a suitable acylating agent (e.g., carboxylic acid, acyl chloride).

Conditions: Typically requires an acid catalyst (e.g., sulfuric acid) or a base (e.g., pyridine).

Product: The corresponding ester derivative.

Etherification: The formation of ethers from this compound can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reactants: this compound and an alkyl halide.

Conditions: Requires a strong base (e.g., sodium hydride) to form the alkoxide.

Product: The corresponding ether derivative.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 2-(3-chlorophenyl)-2-methylpropanal. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will lead to the formation of 2-(3-chlorophenyl)-2-methylpropanoic acid.

TransformationReagent ExampleProduct
EsterificationAcetic Anhydride2-(3-Chlorophenyl)-2-methylpropyl acetate
EtherificationSodium Hydride, Methyl Iodide1-(3-Chlorophenyl)-1-methoxy-2-methylpropane
Oxidation (mild)Pyridinium Chlorochromate (PCC)2-(3-Chlorophenyl)-2-methylpropanal
Oxidation (strong)Potassium Permanganate2-(3-Chlorophenyl)-2-methylpropanoic acid

Reactions Involving the Aromatic Halogen Substituent (e.g., nucleophilic aromatic substitution, cross-coupling)

The chlorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic attack under standard conditions. However, its reactivity can be enhanced, or it can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA r): Direct displacement of the chlorine atom by a nucleophile is challenging due to the electron-rich nature of the benzene (B151609) ring. wikipedia.org For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org Since the parent molecule does not possess such activating groups, harsh reaction conditions or the use of a very strong nucleophile would be necessary for this transformation.

Cross-Coupling Reactions: A more versatile approach for modifying the aromatic ring is through transition-metal-catalyzed cross-coupling reactions. The chloro substituent can act as a handle for forming new carbon-carbon or carbon-heteroatom bonds. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination can be employed, although chloroarenes are generally less reactive than their bromo or iodo counterparts and may require specific catalyst systems. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst could be used to form a biaryl structure.

Expansion of the Carbon Skeleton and Formation of Polyfunctionalized Analogues

The core structure of this compound can be elaborated to create more complex molecules with extended carbon skeletons and multiple functional groups. This can be achieved by combining the reactions discussed above. For instance, the hydroxyl group could be converted to a better leaving group, such as a tosylate, followed by a nucleophilic substitution with a cyanide ion to introduce a nitrile group. This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to expand the carbon chain and introduce new functionalities.

Furthermore, derivatives of this compound can be utilized in multi-step syntheses. For example, the aldehyde or ketone formed from oxidation could undergo aldol (B89426) condensation or Wittig reactions to form larger, more complex structures.

Stereochemical Implications in Subsequent Derivatization Reactions

The this compound molecule itself is achiral as the carbon atom bearing the hydroxyl group is not a stereocenter. However, derivatization reactions can introduce chirality into the molecule. For example, if the oxidation of the primary alcohol to the corresponding aldehyde is followed by a nucleophilic addition of a Grignard reagent (other than a methyl Grignard), a new stereocenter will be created at the carbinol carbon. In such cases, the reaction will produce a racemic mixture of enantiomers unless a chiral reagent or catalyst is used to induce stereoselectivity. The stereochemical outcome of these subsequent reactions is a critical consideration in the synthesis of enantiomerically pure target molecules.

Development as a Versatile Building Block for Complex Organic Molecules

Due to the presence of two distinct reactive sites—the hydroxyl group and the aromatic chloro substituent—this compound serves as a versatile building block in organic synthesis. sigmaaldrich.com These functional groups can be manipulated independently, allowing for a stepwise and controlled construction of more complex molecular architectures.

The hydroxyl group provides a handle for introducing a variety of oxygen-containing functionalities and for extending the carbon chain. The chloro-substituent, particularly through cross-coupling reactions, allows for the introduction of diverse aryl, alkyl, or amino groups. This dual functionality enables its use in the synthesis of a wide range of compounds, potentially including those with applications in medicinal chemistry and materials science. mdpi.commdpi.com The strategic combination of reactions at both sites allows for the creation of a library of derivatives from a single, readily accessible starting material.

Applications in Material Science and Agrochemistry Excluding Human/medical Applications

Role as an Intermediate in the Synthesis of Specialty Chemicals

2-(3-Chlorophenyl)-2-methylpropan-1-ol serves as a valuable building block in organic synthesis, primarily due to the presence of its key functional groups. The hydroxyl (-OH) group can undergo a variety of chemical transformations, such as esterification, etherification, and oxidation, to introduce new functionalities. The chlorophenyl group provides a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the construction of more elaborate molecular architectures.

The synthesis of specialty chemicals often involves multi-step processes where intermediates like this compound are crucial for introducing specific structural motifs. For instance, related chlorophenylpropanol derivatives are utilized in the preparation of various organic compounds. The synthesis of such intermediates can be achieved through methods like the reduction of corresponding ketones.

Table 1: Key Reactions of this compound as a Chemical Intermediate

Reaction TypeReagentsFunctional Group InvolvedPotential Product Class
EsterificationCarboxylic Acid/Acyl ChlorideHydroxylEsters
EtherificationAlkyl Halide (Williamson Ether Synthesis)HydroxylEthers
OxidationOxidizing Agent (e.g., PCC, KMnO4)HydroxylAldehydes, Carboxylic Acids
Nucleophilic Aromatic SubstitutionStrong NucleophileChlorophenylSubstituted Phenylpropanols
Cross-Coupling ReactionsBoronic Acids (Suzuki Coupling), etc.ChlorophenylBiphenyl Derivatives

Potential in Polymer and Resin Synthesis

While direct use of this compound in large-scale polymer production is not widely reported, its structure lends itself to potential applications as a monomer or a modifying agent in the synthesis of specialty polymers and resins. The hydroxyl group can participate in polymerization reactions, such as the formation of polyesters through condensation with dicarboxylic acids, or polyurethanes by reacting with isocyanates.

The presence of the chlorine atom on the phenyl ring can impart specific properties to the resulting polymer, such as increased flame retardancy, higher refractive index, and enhanced thermal stability. These characteristics are desirable in a range of specialty applications, from engineering plastics to advanced coatings. Furthermore, the bulky 2-methylpropan-1-ol side chain could influence the polymer's physical properties, such as its glass transition temperature and solubility.

Precursor in the Development of Agrochemical Active Ingredients (general, non-specific)

Chlorinated aromatic compounds are a well-established class of intermediates in the agrochemical industry. Although specific agrochemicals derived directly from this compound are not prominently cited, its structural elements are found in various active ingredients. The chlorophenyl moiety is a common feature in many herbicides, insecticides, and fungicides, contributing to their biological activity.

The propanol (B110389) side chain can be chemically modified to introduce other functional groups that enhance the efficacy or alter the mode of action of the potential agrochemical. For example, the hydroxyl group can be converted into an ether or an ester, which are common linkages in many pesticide molecules. The synthesis of novel agrochemical candidates often involves the exploration of various substituted aromatic alcohols as starting materials.

Exploration in Advanced Functional Materials (e.g., liquid crystals, optoelectronics)

In the realm of optoelectronics, organic molecules with specific electronic properties are sought after. The chlorophenyl group can influence the electronic nature of a molecule, and by incorporating this unit into larger conjugated systems, materials with tailored optical and electronic properties could potentially be developed. While research in this area for this specific compound is not widely published, the fundamental structural components suggest a potential for future exploration.

Environmental Fate and Degradation Studies of 2 3 Chlorophenyl 2 Methylpropan 1 Ol

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments

No data is available on the photodegradation of 2-(3-Chlorophenyl)-2-methylpropan-1-ol. To understand its fate in the presence of sunlight, studies would be required to determine its rate of degradation in water and air, the byproducts formed, and the influence of environmental factors such as pH and the presence of other organic matter.

Microbial Degradation Mechanisms in Soil and Water Systems

Information regarding the microbial degradation of this compound is not present in the available literature. Research in this area would involve identifying microbial species capable of breaking down this compound, elucidating the enzymatic pathways involved, and determining the rate of degradation in different soil and water matrices under both aerobic and anaerobic conditions.

Hydrolytic Stability and Persistence in Various Environmental Matrices

There is no available data on the hydrolytic stability of this compound. To assess its persistence, studies examining its stability in water at different pH levels and temperatures would be necessary to determine its hydrolysis half-life.

Bioaccumulation Potential in Non-Human Biota and Environmental Compartments

Specific data on the bioaccumulation potential of this compound in organisms could not be located. Determining its potential to accumulate in the food chain would require experimental studies to measure its bioconcentration factor (BCF) and bioaccumulation factor (BAF) in various aquatic and terrestrial organisms.

Ecotoxicological Implications in Aquatic and Terrestrial Ecosystems (excluding human health effects)

There is no specific ecotoxicological data available for this compound. A comprehensive ecotoxicological assessment would necessitate studies on its acute and chronic toxicity to a range of representative aquatic and terrestrial organisms, such as algae, invertebrates, fish, and earthworms.

Data Tables

Due to the absence of research data for this compound, no data tables can be generated at this time.

Future Research Directions and Emerging Methodologies for Substituted Propanols

Implementation of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing in the chemical and pharmaceutical industries. azolifesciences.comjst.org.in In this approach, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. azolifesciences.comjst.org.in This methodology offers significant advantages for the scalable synthesis of substituted propanols.

Key benefits include enhanced heat and mass transfer, which can lead to higher yields and purities. azolifesciences.com The reduced reaction volumes within flow reactors also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. jst.org.in For the production of fine chemicals and active pharmaceutical ingredients (APIs), continuous flow can be integrated with in-line analytical techniques for real-time monitoring and optimization, as well as automated purification systems. azolifesciences.com This integration streamlines the entire production process, reducing development time and costs. azolifesciences.com As the demand for complex substituted propanols grows, continuous flow chemistry will be an essential tool for transitioning novel compounds from laboratory-scale discovery to industrial-scale production. azolifesciences.comjst.org.in

Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. beilstein-journals.orgdigitellinc.comrsc.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgresearchgate.netacs.org For the synthesis of substituted propanols, ML algorithms can be trained on existing literature and experimental data to build predictive models. beilstein-journals.orgresearchgate.net

These models can help chemists navigate the complex parameter space of a reaction, including the choice of catalysts, solvents, reagents, and temperature, to maximize yield and selectivity. beilstein-journals.orgacs.org When combined with high-throughput experimentation (HTE) platforms, ML can guide an "active learning" process, where the algorithm suggests experiments, learns from the results, and iteratively proposes improved conditions. beilstein-journals.orgdigitellinc.com This approach accelerates the optimization process far beyond what is possible with traditional, intuition-driven methods. duke.edu The use of AI in computer-aided synthesis planning (CASP) can also uncover more efficient or novel pathways to target substituted propanols. beilstein-journals.org

Development of Novel Organocatalytic and Biocatalytic Approaches

Organocatalysis: This branch of catalysis utilizes small organic molecules to accelerate chemical reactions. A key advantage is the avoidance of potentially toxic or expensive heavy metals. Organocatalysts can be designed to achieve high levels of stereoselectivity, which is crucial for the synthesis of chiral substituted propanols. organic-chemistry.org Research in this area focuses on designing new catalysts that can facilitate complex bond formations in a single step, often through cascade reactions. organic-chemistry.org For instance, chiral diphenylprolinol TMS ether has been used to catalyze cascade reactions to produce complex cyclic structures with high enantioselectivity. organic-chemistry.org The development of self-assembling organocatalyst systems is another promising avenue. researchgate.netrsc.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. nih.govrsc.org Enzymes can perform highly specific transformations on complex molecules, reducing the need for protecting groups and minimizing waste. nih.govrsc.org For substituted propanols, lipases and alcohol dehydrogenases are particularly relevant enzymes. Research is focused on enzyme engineering to create biocatalysts with enhanced stability, broader substrate scope, and tailored reactivity. researchgate.net The development of chemoenzymatic processes, which combine the advantages of both chemical and biological catalysts, provides a powerful strategy for the efficient synthesis of complex molecules. nih.govresearchgate.net

Exploration of Sustainable Synthetic Pathways and Solvents

Modern chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the principles of green chemistry. mdpi.com This involves the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents. mdpi.com

For the synthesis of propanols, researchers are exploring pathways that begin with biomass-derived starting materials, such as glycerol, which is a byproduct of biodiesel production. mdpi.com Catalytic conversion of such feedstocks into value-added chemicals like propanols is a key area of research. mdpi.com Additionally, the development of reactions that can be performed in water or other green solvents is a high priority. cas.cn The direct α-alkylation of ketones with alcohols in water, for example, represents a green method for forming C-C bonds with water as the only byproduct. cas.cn Microbial synthesis offers another sustainable route, where engineered microorganisms can produce specific alcohols from simple sugars. researchgate.netnih.gov

Expanding the Structural Diversity and Functional Landscape of Related Analogues

The exploration of a chemical's full potential often involves the synthesis and evaluation of a wide range of its structural analogues. nih.gov By systematically modifying the structure of a parent compound like 2-(3-Chlorophenyl)-2-methylpropan-1-ol, chemists can probe structure-activity relationships and develop new molecules with tailored properties. This could involve, for example, altering the substitution pattern on the phenyl ring, changing the alkyl groups on the propanol (B110389) backbone, or introducing new functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-2-methylpropan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using 3-chlorophenyl precursors. For example, reacting 3-chlorobenzyl derivatives with methyl-substituted epoxides under acidic or basic conditions can yield the target alcohol. Optimization includes adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (50–80°C) to favor product formation. Post-synthesis purification via fractional distillation or silica gel chromatography is critical to isolate the compound from byproducts .
  • Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in hexane:ethyl acetate 7:3) and confirm purity via GC-MS (expected molecular ion at m/z 198.6).

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Refer to safety protocols for structurally similar alcohols (e.g., 1-Chloro-2-methyl-2-propanol). Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure, wash affected areas with water for 15+ minutes and seek medical attention if irritation persists. Store in airtight containers away from oxidizers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a singlet for the methyl groups (δ ~1.2 ppm) and aromatic protons (δ ~7.3–7.5 ppm). 13C^{13}C-NMR will confirm the quaternary carbon adjacent to the hydroxyl group (δ ~75 ppm).
  • FT-IR : Look for O-H stretch (~3400 cm1^{-1}) and C-Cl vibration (~550 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]+^+ at m/z 199.1 .

Advanced Research Questions

Q. How does the steric hindrance of the 2-methyl group influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The bulky 2-methyl group reduces accessibility to the hydroxyl oxygen, slowing nucleophilic substitution. Kinetic studies under varying conditions (e.g., SN1 vs. SN2 mechanisms) can be conducted using polar aprotic solvents (DMSO, DMF) and nucleophiles (e.g., NaI in acetone). Compare reaction rates with less hindered analogs (e.g., 2-phenylpropan-1-ol) to quantify steric effects .

Q. What strategies can resolve contradictions in reported crystallographic data for chlorophenyl-substituted alcohols?

  • Methodological Answer : Discrepancies in crystal packing or bond angles may arise from polymorphism or solvent inclusion. Perform single-crystal X-ray diffraction with rigorous solvent removal (e.g., drying under vacuum). Compare with computational models (DFT calculations) to validate structural parameters. Cross-reference with databases like Cambridge Structural Database (CSD) for known analogs .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

  • Methodological Answer : The chlorophenyl moiety is a common pharmacophore in antiviral and CNS-active compounds. For example, it can undergo oxidation to ketones (using PCC) or be functionalized via Mitsunobu reactions to introduce heterocycles. Evaluate bioactivity through in vitro assays (e.g., enzyme inhibition) and compare with structurally related drugs like pradefovir mesylate, which contains a 3-chlorophenyl group .

Q. What role does the chlorophenyl group play in the compound’s interaction with biological targets?

  • Methodological Answer : The electron-withdrawing Cl atom enhances binding to hydrophobic pockets in enzymes or receptors. Use molecular docking simulations (AutoDock Vina) to predict affinity for targets like cytochrome P450 or GPCRs. Validate with SPR (surface plasmon resonance) to measure binding kinetics (Kd values) .

Data Analysis and Optimization

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodological Answer : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Optimize stoichiometry (e.g., excess methylating agent) and catalyst loading (e.g., 5 mol% H2SO4). Use DOE (design of experiments) to identify critical parameters (temperature, residence time) .

Q. What analytical methods differentiate this compound from its regioisomers or degradation products?

  • Methodological Answer : Employ HPLC with a C18 column (acetonitrile:water 60:40, 1 mL/min) to separate isomers. Degradation products (e.g., oxidized ketones) can be identified via LC-MS/MS fragmentation patterns. Stability studies under accelerated conditions (40°C/75% RH) quantify degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.